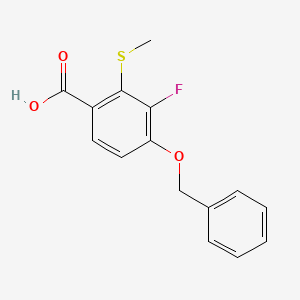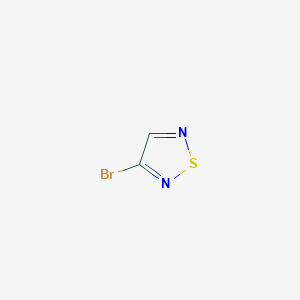
1-Chloroundecan-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloroundecan-4-OL is an organic compound with the molecular formula C11H23ClO It is a chlorinated alcohol, where a chlorine atom is attached to the first carbon of an undecane chain, and a hydroxyl group is attached to the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloroundecan-4-OL can be synthesized through several methods. One common approach involves the chlorination of undecanol. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps for purification, such as distillation or recrystallization, to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloroundecan-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form undecane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of 1-Chloroundecan-4-one or 1-Chloroundecanoic acid.
Reduction: Formation of undecane.
Substitution: Formation of various substituted undecanes depending on the nucleophile used.
Applications De Recherche Scientifique
1-Chloroundecan-4-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: Used in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Chloroundecan-4-OL depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s solubility, reactivity, and overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloroundecane: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.
Undecan-4-OL:
1-Bromoundecan-4-OL: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
Uniqueness
1-Chloroundecan-4-OL is unique due to the presence of both a chlorine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
54131-64-5 |
|---|---|
Formule moléculaire |
C11H23ClO |
Poids moléculaire |
206.75 g/mol |
Nom IUPAC |
1-chloroundecan-4-ol |
InChI |
InChI=1S/C11H23ClO/c1-2-3-4-5-6-8-11(13)9-7-10-12/h11,13H,2-10H2,1H3 |
Clé InChI |
TVRAIOJBLNZIQA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CCCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13898083.png)


![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)
![5-bromo-7H-dibenzo[c,g]carbazole](/img/structure/B13898114.png)
![(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)






